molecular formula C12H16BrClO B13630320 alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether CAS No. 21270-01-9

alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether

Cat. No.: B13630320
CAS No.: 21270-01-9
M. Wt: 291.61 g/mol
InChI Key: KMKOFKBXRUWRID-UHFFFAOYSA-N
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Description

Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether: is an organic compound that features a benzene ring substituted with a bromomethyl group, a chlorine atom, and a sec-butyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether involves its ability to undergo nucleophilic substitution and oxidation reactions. The bromomethyl group acts as a reactive site for nucleophiles, while the benzene ring provides stability through resonance. The compound can interact with various molecular targets, including enzymes and receptors, through these chemical transformations .

Comparison with Similar Compounds

  • Alpha-(Chloromethyl)-m-chlorobenzyl sec-butyl ether
  • Alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether
  • Alpha-(Bromomethyl)-m-fluorobenzyl sec-butyl ether

Uniqueness: Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which provides distinct reactivity and stability compared to similar compounds.

Properties

CAS No.

21270-01-9

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

IUPAC Name

1-(2-bromo-1-butan-2-yloxyethyl)-3-chlorobenzene

InChI

InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3

InChI Key

KMKOFKBXRUWRID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

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